molecular formula C9H11NO2 B6147544 methyl N-(3-methylphenyl)carbamate CAS No. 39076-18-1

methyl N-(3-methylphenyl)carbamate

Cat. No.: B6147544
CAS No.: 39076-18-1
M. Wt: 165.19 g/mol
InChI Key: YYKXNDIQHDVJKF-UHFFFAOYSA-N
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Description

General Context of Carbamates as a Class of Organic Compounds

Carbamates are a class of organic compounds that are formally derived from the unstable carbamic acid (NH₂COOH). wikipedia.orgassignmentpoint.com They are characterized by the presence of a carbamate (B1207046) functional group, which consists of a carbonyl group flanked by an oxygen and a nitrogen atom, with the general formula R₂NC(O)OR'. wikipedia.org This structure can be considered a hybrid of an amide and an ester, which contributes to its chemical stability and reactivity. nih.gov

The carbamate moiety exhibits resonance, with delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which imparts a degree of conformational restriction. nih.govacs.org This resonance is about 3-4 kcal/mol lower than in amides due to the electronic influence of the adjacent oxygen atom. nih.govacs.org Carbamates can participate in hydrogen bonding as both donors and acceptors, a property that influences their physical characteristics and interactions with other molecules. nih.govacs.org

While carbamic acids themselves are generally unstable, carbamate esters and salts are often stable compounds. wikipedia.orgassignmentpoint.com In nature, the carbamate linkage is found in several important biological molecules. For instance, the N-terminal amino groups of valine residues in deoxyhemoglobin exist as carbamates, aiding in the stabilization of the protein. wikipedia.orgassignmentpoint.com Furthermore, the enzyme RuBisCO, which is crucial for carbon dioxide fixation in plants, utilizes a lysine (B10760008) carbamate at its active site. wikipedia.org

Carbamates are also recognized for their use in various commercial applications, including as pesticides, fungicides, and herbicides in agriculture. nih.govbritannica.com

Significance of Carbamates in Organic Synthesis and Materials Science

The carbamate functional group is of great importance in the fields of organic synthesis and materials science due to its versatility and stability. nih.govnih.gov

In organic synthesis, carbamates are widely employed as protecting groups for amines. nih.govacs.org The stability of the carbamate group under various reaction conditions, including towards acids, bases, and hydrogenation, makes it an ideal choice for protecting the reactive amino group during multi-step syntheses. nih.gov Numerous methods have been developed for the synthesis of carbamates, reflecting their importance. nih.gov Traditional methods often involved hazardous reagents like phosgene (B1210022) and its derivatives. researchgate.netresearchgate.net However, significant research has been dedicated to developing greener and safer synthetic routes, such as those utilizing carbon dioxide as a C1 building block. nih.govnih.gov The reaction of amines and carbon dioxide can generate a carbamate anion, which can then react with electrophiles. nih.gov Other modern synthetic approaches include the use of dimethyl carbonate, the Curtius rearrangement, and various catalytic systems. wikipedia.orgresearchgate.netorganic-chemistry.org

In materials science, the carbamate linkage is the fundamental repeating unit in polyurethanes, a major class of polymers. wikipedia.orgassignmentpoint.com Polyurethanes are formed through the reaction of diisocyanates with diols, creating the characteristic carbamate (or urethane) links. wikipedia.org These polymers exhibit a vast range of properties and are produced commercially as foams, elastomers, and solids for numerous applications. wikipedia.org The development of non-isocyanate routes to polyurethanes often involves the direct formation of carbamate linkages and is an active area of research. wikipedia.org

Academic Research Focus on Methyl N-(3-methylphenyl)carbamate and Analogues

Academic research into this compound and its analogues is driven by the diverse applications of carbamates in agrochemicals and as intermediates in the synthesis of more complex molecules. The substitution pattern on the phenyl ring significantly influences the compound's properties and reactivity.

This compound itself has the chemical formula C₉H₁₁NO₂. stenutz.eu An analogue, 3-methylphenyl-N-methyl carbamate, also known as Metacrate, has been the subject of photochemical studies to understand its environmental fate. nih.gov

Research on closely related analogues provides insight into the synthesis and reactivity of this class of compounds. For example, methyl N-phenyl carbamate is a key intermediate in the synthesis of important industrial chemicals. researchgate.netrsc.org Studies have explored its synthesis from aniline (B41778) and methyl formate (B1220265), presenting a greener alternative to traditional routes. researchgate.net Other research has focused on the use of heterogeneous catalysts, such as Zn/Al/Ce mixed oxides, for its synthesis via the aminolysis of dimethyl carbonate. rsc.org

The synthesis of various substituted N-phenyl carbamates is an area of active investigation. This includes the development of methods for producing N-arylcarbamates through copper-catalyzed cross-coupling reactions or palladium-catalyzed reactions involving aryl chlorides and sodium cyanate. organic-chemistry.org The exploration of these synthetic methodologies is crucial for accessing a wide range of carbamate structures for further study and application.

Analogues with different substitution patterns, such as methyl N-(3-chloro-4-methylphenyl)carbamate, are also available for research purposes, allowing for the systematic investigation of structure-activity relationships. sigmaaldrich.com More complex analogues containing the N-phenyl carbamate moiety have been synthesized and studied for their potential applications, highlighting the modularity and tunability of the carbamate structure. google.comresearchgate.net

Properties of this compound and Related Analogues

Synthetic Methods for Carbamate Formation

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39076-18-1

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

methyl N-(3-methylphenyl)carbamate

InChI

InChI=1S/C9H11NO2/c1-7-4-3-5-8(6-7)10-9(11)12-2/h3-6H,1-2H3,(H,10,11)

InChI Key

YYKXNDIQHDVJKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)OC

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl N 3 Methylphenyl Carbamate and Analogues

Catalytic Synthesis Approaches for Carbamates

The synthesis of carbamates, including methyl N-(3-methylphenyl)carbamate, is significantly advanced by various catalytic systems. These approaches provide alternatives to traditional methods that often rely on hazardous reagents like phosgene (B1210022). The choice of metal catalyst—such as palladium, copper, or zinc—is crucial in determining the reaction pathway and ultimate product distribution.

Palladium-Catalyzed Oxidative Carbonylation Routes

Palladium-catalyzed oxidative carbonylation represents a prominent method for synthesizing carbamates from aromatic amines like m-toluidine. nih.gov This process typically involves the reaction of an amine with carbon monoxide and an alcohol in the presence of a palladium catalyst and an oxidant. nih.gov The palladium(II) catalyst is a key player in this transformation, though it gets reduced to Pd(0) during the reaction cycle, necessitating an oxidizing agent to regenerate the active catalytic species. organic-chemistry.org

These reactions are pivotal as they provide a direct route to carbonyl-containing compounds from readily available materials. nih.gov The general scheme for the synthesis of a methyl carbamate (B1207046) from an aniline (B41778) derivative involves the coupling of the amine with carbon monoxide and methanol (B129727).

A key challenge in palladium-catalyzed systems is managing selectivity. Depending on the reaction conditions and the specific catalytic system employed, the oxidative carbonylation of anilines can yield not only the desired carbamate but also ureas or isocyanates. organic-chemistry.org For instance, a catalytic system of [PdCl2(dppf)]/FeCl3/LiBr was found to be highly selective for producing 1,3–diphenylurea from aniline. However, the introduction of oxygen as an oxidant shifted the selectivity towards phenyl isocyanate. organic-chemistry.org The versatility of the aniline carbamate motif itself has been highlighted, serving as a removable directing group in palladium-catalyzed C-H activation reactions, which allows for selective functionalization at the ortho-position. researchgate.netresearchgate.net

Copper Chloride-Sodium Iodide Catalysis

Copper-based catalysts offer a more economical alternative to palladium for carbamate synthesis. Specifically, the combination of copper(II) chloride (CuCl2) and sodium iodide (NaI) has been investigated as a catalytic system for the oxidative carbonylation of aniline with methanol. nih.gov Research demonstrates that the activity of copper catalysts for carbamate synthesis is significantly enhanced by the presence of a promoter like NaI. nih.gov

In a comparative study of different copper-based systems, the catalytic activity for carbamate formation was observed to increase in the following order: CuCl2–NaCl < CuCl–NaI < CuCl2–NaI. nih.gov This indicates that both the choice of the copper salt and the halide promoter are critical for optimizing the reaction. The promoter is considered essential for the synthesis to proceed efficiently. nih.gov The underlying mechanism is thought to involve a redox cycle of Cu(0)/Cu(II), and the formation of by-products such as carbon dioxide can occur through independent pathways. nih.gov

Zinc Chloride-Catalyzed Carbamate Formation

Zinc chloride (ZnCl2) has been established as an effective and inexpensive catalyst for the synthesis of carbamates. google.com One major application is in the reaction of carbamoyl (B1232498) chlorides with a wide range of aromatic and aliphatic alcohols to produce the corresponding carbamates in yields ranging from 49–87%. acs.orgnih.gov In this process, zinc chloride acts as a Lewis acid, activating the carbamoyl chloride for subsequent nucleophilic attack by the alcohol. google.com This method is noted for its chemoselectivity, as other functional groups such as nitro, keto, and halides are generally not affected. google.com

Another significant zinc-catalyzed route is the reaction of amines with dimethyl carbonate (DMC). organic-chemistry.org Lewis acids like ZnCl2 can effectively promote the carboxymethylation of primary aromatic amines and secondary amines using DMC. organic-chemistry.org The reaction conditions, particularly temperature, can influence the product distribution between carboxymethylation and methylation. researchgate.net

The table below summarizes the optimization of zinc chloride concentration for carbamate synthesis from a carbamoyl chloride and an alcohol at room temperature, demonstrating the catalyst's crucial role. acs.orgnih.gov

EntryCatalyst Equiv.Yield (%)
10.130
20.2541
30.581
40.7585
51.086
Data derived from studies on zinc chloride-catalyzed carbamate synthesis. acs.orgnih.gov

Influence of Catalyst Systems on Product Distribution

The choice of catalyst system exerts a profound influence on the product distribution in carbamate synthesis. Selectivity is a critical parameter, determining whether the reaction favors the desired carbamate or yields undesired by-products. mit.edu

In palladium-catalyzed systems , the composition of the catalyst, co-catalyst, and promoters can steer the reaction toward different products. For example, the carbonylation of aniline can selectively produce 1,3–diphenylurea, but adding oxygen to the same system can change the main product to phenyl isocyanate. organic-chemistry.org

With zinc catalysts , particularly in reactions involving dimethyl carbonate (DMC), the products can be either the N-methylated amine or the desired methyl carbamate (carboxymethylation). organic-chemistry.orgresearchgate.net Studies using Biogenic Cu–Zr bimetallic nanoparticles as catalysts for the reaction of amines with DMC also showed the formation of both N-methylated and N-carbamoylated products, with selectivity depending on the catalyst composition.

The reaction temperature is another critical factor influencing selectivity. In parallel reactions, a higher temperature generally favors the reaction with the higher activation energy, which can be exploited to enhance the yield of the desired product. Furthermore, the structure of the catalyst itself can direct reactant binding geometry through noncovalent interactions, thereby tuning reaction selectivity without compromising the reaction rate.

Green Chemistry Principles in Carbamate Synthesis

The application of green chemistry principles to carbamate synthesis aims to reduce waste, avoid toxic reagents, and utilize renewable or safer feedstocks. A key focus is the replacement of hazardous compounds like phosgene and carbon monoxide with more benign alternatives.

Utilization of Methyl Formate (B1220265) as a Carbonylating Agent

Methyl formate has emerged as a green and efficient carbonylating agent for the synthesis of N-aryl carbamates. It serves as a safer, liquid alternative to highly toxic carbon monoxide gas or phosgene. Methyl formate can be produced from CO2, making it a C1 source that aligns with carbon capture and utilization strategies.

In the oxidative carbonylation of aromatic amines, methyl formate can effectively replace the traditional CO/methanol mixture, often leading to high yields under milder reaction conditions. Studies on the synthesis of methyl N-phenyl carbamate from aniline using methyl formate have suggested an efficient reaction pathway that may proceed via a formanilide (B94145) intermediate. This approach has been investigated for industrially significant diamines, providing a potential non-phosgene route to diisocyanates, which are key precursors for polyurethanes. The process, however, can be complex, with potential side reactions including N-formylation and N-methylation.

The table below presents findings from the oxidative carbonylation of various aromatic amines using methyl formate, highlighting its effectiveness.

Amine SubstrateReagentCatalyst SystemProduct
AnilineMethyl FormateNot specifiedMethyl N-phenyl carbamate
Toluene-2,4-diamine (TDA)Methyl FormatePd-basedToluene-2,4-dicarbamate (TDC)
Data derived from studies on methyl formate as a carbonylating agent.

Oxone-Mediated Hofmann Rearrangement for N-Aryl Carbamates

A notable advancement in carbamate synthesis is the use of Oxone in conjunction with a hypervalent iodine catalyst for the Hofmann rearrangement of carboxamides. This method provides a metal-free and milder alternative to traditional protocols.

Researchers have developed a procedure where alkylcarboxamides are converted into their corresponding alkylcarbamates using hypervalent iodine species generated in situ from iodobenzene (B50100) and Oxone in methanol. organic-chemistry.orgsigmaaldrich.com This method is particularly advantageous for preparing methyl carbamates as it yields stable products that are easily isolated. organic-chemistry.org The reaction is compatible with various functional groups, including Boc protective groups and methoxy-substituted aromatic rings. organic-chemistry.org However, it is primarily limited to alkylcarboxamides, as arylcarboxamides tend to produce complex mixtures under these conditions. organic-chemistry.org

A study detailed a convenient experimental procedure for this transformation. To a mixture of Oxone (2 mol-equiv) and iodobenzene (1 mol-equiv) in methanol, the appropriate amide is added and stirred at room temperature. amazonaws.com After the reaction is complete, the solvent is evaporated, and the product is extracted and purified. amazonaws.com This method has been successfully applied to synthesize a range of alkylcarbamates in high yields. amazonaws.com

Further refinement of this methodology involves the use of catalytic amounts of iodobenzene (20 mol%) with Oxone as the terminal oxidant in the presence of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in aqueous methanol. organic-chemistry.org HFIP plays a crucial role by activating the hypervalent iodine species, which are key to the catalytic cycle. organic-chemistry.org The proposed mechanism involves the in situ generation of a hydroxy(phenyl)iodonium ion, which reacts with the carboxamide to form a hypervalent amidoiodane intermediate. This intermediate then undergoes reductive elimination and a 1,2-shift to form an isocyanate, which is subsequently trapped by methanol to yield the carbamate. organic-chemistry.org

Table 1: Oxone-Mediated Hofmann Rearrangement - Reaction Details

Reactants Reagents Solvent Key Features Reference
Alkylcarboxamides Iodobenzene (catalytic or stoichiometric), Oxone Methanol, Aqueous Methanol/HFIP Metal-free, mild conditions, good yields for alkylcarbamates. organic-chemistry.orgorganic-chemistry.org

Solvent-Free Synthesis Strategies

The development of solvent-free reaction conditions is a significant goal in green chemistry, aiming to reduce waste and environmental impact. While specific solvent-free methods for this compound are not extensively detailed in the provided results, the broader context of solvent effects in carbamate synthesis suggests a move towards more environmentally benign systems. For instance, in the synthesis of methyl N-phenyl carbamate from dimethyl carbonate and N,N′-diphenyl urea (B33335), using the reactant dimethyl carbonate also as the solvent yielded optimal results, indicating that minimizing additional solvents is beneficial. rsc.org Research on the demethylation of N,N-dimethylanilines has also explored solvent-free conditions, highlighting the influence of the reaction medium on reactivity. organic-chemistry.org

Non-Phosgene Routes for Carbamate Preparation

The toxicity of phosgene has driven the development of numerous alternative, safer routes for producing carbamates and their isocyanate precursors. rsc.orgmdpi.com These methods often utilize more benign reagents like carbon dioxide or its derivatives.

One prominent non-phosgene route is the alcoholysis of N,N'-diphenyl urea with dimethyl carbonate. rsc.org This reaction can be effectively catalyzed by sodium methoxide (B1231860) under atmospheric pressure, providing a milder alternative to high-pressure methods. rsc.orgrsc.org The choice of solvent and catalyst is critical, with alkali metal alkylates showing excellent activity. rsc.org

Another significant non-phosgene approach involves the reaction of amines with carbon dioxide and an alkylating agent. Cesium carbonate has been shown to be an effective base for this transformation, allowing the reaction to proceed at ambient temperature and pressure with high yields and low by-product formation. google.com This method is versatile and can be used for the preparation of various carbamates, including those used as pro-drugs. google.com

The thermal decomposition of carbamates to produce isocyanates is a key step in many non-phosgene isocyanate production processes. mdpi.com This thermolysis is typically carried out at high temperatures. mdpi.comebrary.net For example, the diurethane of toluene (B28343) diamine, formed from the reaction with dimethyl carbonate, can be heated to produce the corresponding diisocyanate and methanol. ebrary.net

The Curtius rearrangement of acyl azides, formed from carboxylic acids, provides another pathway to isocyanates without using phosgene. organic-chemistry.orgebrary.net The isocyanate intermediate can then be trapped by alcohols to form carbamates. organic-chemistry.orgnih.gov

Table 2: Comparison of Non-Phosgene Routes for Carbamate Synthesis

Method Reactants Key Reagents/Catalysts Advantages Reference
Alcoholysis of Urea Derivatives N,N′-Diphenyl urea, Dimethyl carbonate Sodium methoxide Mild conditions, atmospheric pressure. rsc.orgrsc.org
From Amines and CO2 Amine, Carbon dioxide, Alkylating agent Cesium carbonate High yield, ambient conditions, low by-products. google.com
Thermal Decomposition N-substituted carbamates Heat Key step in many non-phosgene isocyanate processes. mdpi.comebrary.net

Reaction Mechanisms in Carbamate Formation

Understanding the reaction mechanisms involved in carbamate formation is crucial for optimizing reaction conditions and improving yields.

Associative and Dissociative Pathways

The formation and breakdown of carbamates can proceed through different mechanistic pathways. In the context of the reversible dissociation of ammonium (B1175870) carbamate, a process relevant to urea synthesis, both unimolecular and bimolecular decomposition pathways have been considered. ureaknowhow.com The unimolecular pathway involves the direct dissociation of carbamic acid, while the more plausible bimolecular pathway involves a double proton transfer assisted by a neighboring ammonia (B1221849) molecule. ureaknowhow.com

In the context of ligand dissociation from a metal center, as studied in titanium-mediated reactions, an EqCr mechanism (a sequence of electrochemical and chemical steps) has been proposed. acs.org While not directly about carbamate formation, this illustrates the complexity of reaction pathways that can be involved in related chemical transformations.

Isocyanate Intermediate Formation

The formation of an isocyanate intermediate is central to many carbamate synthesis routes. The Hofmann rearrangement, for instance, proceeds via an isocyanate that is then trapped by an alcohol. organic-chemistry.orgorganic-chemistry.org Similarly, the Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate intermediate. organic-chemistry.orgnih.gov This intermediate is highly reactive and can be captured by various nucleophiles, including alcohols, to yield carbamates. nih.govnih.gov

The formation of isocyanates from the thermal decomposition of carbamates is a reversible reaction and a cornerstone of non-phosgene isocyanate production. mdpi.comresearchgate.net The mechanism of carbamate hydrolysis can also involve the formation of an isocyanate intermediate, particularly under Elcb (Elimination, Unimolecular, conjugate Base) conditions. rsc.org

N-Formylation and N-Methylation Side Reactions

In reactions aimed at synthesizing specific carbamates, side reactions such as N-formylation and N-methylation can occur, particularly when using C1 sources like carbon dioxide in the presence of reducing agents.

A catalytic system using Zn(OAc)2 and 1,10-phenanthroline (B135089) has been shown to be effective for both the N-formylation and N-methylation of amines using CO2 and hydrosilanes. researchgate.netrsc.org The selectivity between formylation and methylation can be controlled by the reaction conditions. An equimolar reaction of N-methylaniline with a hydrosilane under a CO2 atmosphere at room temperature predominantly yields the N-formylation product. researchgate.netrsc.org In contrast, using an excess of the hydrosilane can lead to the N-methylated product, N,N-dimethylaniline. researchgate.net

This catalytic system is also capable of N-formylating amides and carbamates, which are generally less reactive than amines. researchgate.netrsc.org The proposed mechanism suggests that the basic counter-anion of the catalyst (acetate) plays a key role in activating both the Si-H and N-H bonds. researchgate.net

The N-formylation of amines with CO2 and hydrosilanes can proceed through different pathways depending on the basicity of the amine. acs.org For less basic amines, the reaction may proceed through the formation of a formoxysilane intermediate. acs.org For more basic amines, a more stable silylcarbamate intermediate can be formed. acs.org

Table 3: List of Compounds Mentioned

Compound Name
This compound
Methyl N-phenyl carbamate
Dimethyl carbonate
N,N′-diphenyl urea
Sodium methoxide
Iodobenzene
Oxone
1,1,1,3,3,3-hexafluoroisopropanol (HFIP)
Carbon dioxide
Cesium carbonate
Toluene diamine
N-methylaniline
N,N-dimethylaniline
Zn(OAc)2 (Zinc acetate)

Derivatization Strategies for N-(3-methylphenyl)carbamate Structures

The N-(3-methylphenyl)carbamate scaffold offers multiple sites for chemical modification. Advanced synthetic strategies primarily target the aryl ring for substitution or utilize foundational reactions like the Hofmann rearrangement to construct entirely new derivatives. These approaches are crucial for developing structure-activity relationships and discovering novel compounds.

The aromatic ring of N-(3-methylphenyl)carbamate is a prime target for introducing new functional groups to modulate its properties. One powerful technique for this is the Directed ortho Metalation (DoM) strategy. nih.gov In this approach, the carbamate group itself directs a strong base, typically an organolithium reagent like sec-butyllithium (B1581126) (s-BuLi), to deprotonate the aromatic ring at the position ortho to the carbamate. This generates a lithiated intermediate that can react with a wide variety of electrophiles to introduce new substituents with high regioselectivity. For N,N-disubstituted aryl O-carbamates, this method is highly effective for creating ortho-substituted phenols after hydrolysis. nih.gov

Another advanced strategy involves the N-to-C aryl migration of lithiated carbamates, a variant of the Truce-Smiles rearrangement. researchgate.net In this reaction, lithiation of an O-benzyl carbamate bearing an N-aryl substituent can trigger the transfer of the N-aryl group to the benzylic carbon. This process results in the α-arylation of the alcohol precursor, providing a route to complex α,α-diaryl secondary or tertiary alcohols after hydrolysis. researchgate.net While this modifies the alcohol portion of a carbamate ester, the underlying principle of intramolecular aryl migration showcases an advanced method for manipulating carbamate structures.

The table below illustrates potential modifications to an aryl carbamate ring using the DoM strategy.

ElectrophileReagent ExampleResulting Functional Group
Carbon DioxideCO₂Carboxylic Acid
Aldehydes/KetonesAcetoneSecondary/Tertiary Alcohol
Alkyl HalidesMethyl IodideAlkyl Group
DisulfidesDimethyl disulfideThioether
IodineI₂Iodo Group

The synthesis of substituted N-aryl carbamates, including analogues of this compound, can be achieved through several modern and efficient methods. These routes often involve the carbonylation of anilines or their reaction with carbonate precursors.

A green and efficient approach involves the synthesis of methyl N-phenyl carbamate from aniline using methyl formate as a carbonylating agent. nih.govresearchgate.net This method provides high yields under milder conditions compared to traditional routes that use carbon monoxide and methanol. nih.govresearchgate.net The reaction can proceed via a formanilide intermediate, offering an alternative pathway to the desired carbamate. nih.gov By substituting aniline with various substituted anilines, a library of N-aryl carbamates can be generated.

Another innovative, metal-free approach involves the reaction of aromatic amines with cyclic organic carbonates. nih.gov This process is catalyzed by an organocatalyst, such as triazabicyclodecene (TBD), and proceeds under very mild, ambient conditions. The reaction is both chemo- and site-selective, providing a sustainable method for creating a diverse range of N-aryl carbamates in good to excellent yields. nih.gov

The following table demonstrates how different substituted anilines can be used to form various N-aryl carbamate analogues.

Starting AnilineCarbonyl SourceProduct
AnilineMethyl FormateMethyl N-phenylcarbamate nih.gov
m-Toluidine (3-methylaniline)Methyl FormateThis compound
3-Chloro-4-methylanilineCyclic CarbonateA N-(3-chloro-4-methylphenyl)carbamate derivative sigmaaldrich.com
Aromatic AminesOrganic CarbonatesVarious N-Aryl Carbamates nih.gov

The Hofmann rearrangement is a classic organic reaction that transforms a primary amide into a primary amine with one fewer carbon atom. wikipedia.org However, this reaction can be strategically modified to synthesize carbamates. The key is to intercept the isocyanate intermediate, which is formed during the rearrangement, by trapping it with an alcohol. wikipedia.orgnih.gov When methanol is used as the trapping agent, a methyl carbamate is formed. wikipedia.org

This method is highly versatile for creating novel carbamate derivatives. The process begins with a primary amide, which reacts with a reagent like sodium hypobromite (B1234621) (formed in situ from bromine and sodium hydroxide) or a milder alternative like N-bromoacetamide or N-bromosuccinimide (NBS). wikipedia.orgorganic-chemistry.org The amide undergoes rearrangement to form an isocyanate, which, instead of being hydrolyzed to an amine, reacts with an alcohol present in the mixture to yield the stable carbamate ester. wikipedia.org

Recent advancements have focused on making this process more efficient and environmentally friendly. For instance, an electrochemical Hofmann rearrangement mediated by sodium bromide (NaBr) has been developed, which avoids the use of toxic and corrosive halogens directly. rsc.org This efficient and green approach is compatible with a broad range of amides and provides direct access to synthetically useful carbamates. rsc.org

The table below outlines the synthesis of carbamates from primary amides via the Hofmann Rearrangement.

Starting Primary AmideReagent SystemTrapping AgentProduct
BenzamideBr₂/NaOHMethanolMethyl N-phenylcarbamate
3-MethylbenzamideNBS/MethanolMethanolThis compound wikipedia.org
Aliphatic/Aromatic AmidesN-Bromoacetamide/LiOMeMethanolMethyl Carbamates organic-chemistry.org
Various AmidesElectrochemical (e-), NaBrMethanolMethyl Carbamates rsc.org

Comprehensive Studies on Reaction Mechanisms and Reactivity

Hydrolytic Degradation Pathways and Kinetics

The hydrolysis of carbamates, including methyl N-(3-methylphenyl)carbamate, can proceed through different mechanistic pathways depending on the reaction conditions, most notably the pH of the aqueous medium.

ElcB (Elimination Conjugate Base) and BAc2 Reaction Schemes

The hydrolysis of N-methylcarbamates can occur via two primary mechanisms: the unimolecular elimination conjugate base (E1cB) mechanism and the bimolecular acyl-oxygen cleavage (BAc2) mechanism. researchgate.net

The E1cB mechanism is typically favored under alkaline conditions. researchgate.net It involves a two-step process. First, a hydroxide (B78521) ion abstracts the acidic proton from the nitrogen atom of the carbamate (B1207046), forming a conjugate base. This step is a rapid equilibrium. The subsequent step is the rate-determining elimination of the methoxy (B1213986) group, which leads to the formation of a methyl isocyanate intermediate. This intermediate is then rapidly hydrolyzed to methylamine (B109427) and carbon dioxide. A positive activation entropy is often indicative of an E1cB mechanism. researchgate.net

The BAc2 mechanism involves the direct nucleophilic attack of a water molecule or a hydroxide ion at the carbonyl carbon of the carbamate. scielo.br This leads to the formation of a tetrahedral intermediate. The breakdown of this intermediate then yields the final hydrolysis products. For N,N-disubstituted carbamates, where there is no acidic proton on the nitrogen to facilitate the E1cB pathway, the BAc2 mechanism is the predominant route for hydrolysis. researchgate.net For N-monosubstituted carbamates like this compound, the operative mechanism can shift from E1cB to BAc2 depending on factors such as the nature of the leaving group. researchgate.net

Influence of pH on Hydrolysis Rates

The rate of hydrolysis of carbamates is highly dependent on the pH of the solution. researchgate.netresearchgate.net Generally, the hydrolysis is catalyzed by both acid and base. researchgate.net

Acidic Conditions (pH < 4): In strongly acidic solutions, the hydrolysis can proceed via a mechanism involving the protonation of the carbamate, likely at the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. scielo.br For some carbamates, a bimolecular attack of water on the N-protonated substrate has been observed. scielo.br

Neutral Conditions (pH 4-7): In the neutral pH range, a spontaneous or water-catalyzed hydrolysis can occur, although the rates are generally slow. scielo.br The mechanism in this range can involve general base-catalyzed attack of water. rsc.org

Alkaline Conditions (pH > 7): Under basic conditions, the hydrolysis rate significantly increases. researchgate.net This is due to the direct attack of the more nucleophilic hydroxide ion (BAc2 mechanism) or the promotion of the E1cB mechanism through the formation of the carbamate anion. researchgate.netresearchgate.net For many N-methylcarbamates, the E1cB pathway is dominant in alkaline media. researchgate.net

Formation of Phenolic and Amine Intermediates

The hydrolysis of this compound ultimately leads to the formation of 3-methylphenol (m-cresol) and methylamine, with carbon dioxide as a byproduct. researchgate.net

The specific intermediates formed depend on the reaction pathway. In the E1cB mechanism , the key intermediate is methyl isocyanate . This highly reactive species is quickly attacked by water to form the unstable methylcarbamic acid, which then decarboxylates to yield methylamine and carbon dioxide. The other product from the initial elimination is the 3-methylphenoxide ion, which upon protonation gives 3-methylphenol.

Under the BAc2 mechanism , the tetrahedral intermediate breaks down to directly form 3-methylphenol and methylcarbamic acid, which, as mentioned, subsequently decomposes to methylamine and carbon dioxide. In some enzymatic or microbial degradation pathways, the direct cleavage of the carbamate bond to yield the corresponding phenol (B47542) and carbamic acid has also been reported. nih.gov

Thermal and Catalytic Decomposition Processes

High temperatures can induce the decomposition of carbamates, a process that can be significantly influenced by the presence of catalysts. This is a key consideration in processes aiming to recover monomers from polyurethane waste, where carbamates are intermediates.

Cracking of Carbamates to Isocyanates and Amines

The thermal decomposition, or cracking, of carbamates like this compound can reverse the formation reaction, yielding an isocyanate and an alcohol. In the case of this compound, the expected products would be 3-methylphenyl isocyanate and methanol (B129727). This process is of interest as a potential phosgene-free route to isocyanates. researchgate.net

However, the thermal stability of carbamates can be high, and uncatalyzed decomposition often requires elevated temperatures, which can lead to side reactions. utwente.nl One significant side reaction is the reaction of the formed isocyanate with any amine present (which can be formed from hydrolysis if water is present) to produce stable urea (B33335) derivatives, such as N,N'-di(3-methylphenyl)urea in this case. utwente.nl

Catalyst Performance in Carbamate Decomposition (e.g., ZnO, Bi2O3, Al2O3, Montmorillonite K-10)

Various catalysts have been investigated to improve the efficiency and selectivity of carbamate decomposition at lower temperatures. Studies on the closely related model compound, methyl N-phenyl carbamate (MPC), provide significant insights into the expected catalytic behavior for this compound. researchgate.net

The performance of several catalysts in the decomposition of MPC has been evaluated, showing that the choice of catalyst has a profound impact on the conversion and the product distribution. researchgate.net

Montmorillonite K-10 (MK-10): This acidic clay catalyst has been shown to effectively catalyze the decomposition of MPC. utwente.nl However, it also promotes the formation of aniline (B41778) (the amine corresponding to MPC), which then reacts with the desired phenyl isocyanate to form N,N'-diphenylurea (DPU), reducing the isocyanate yield. utwente.nl The presence of both Brønsted and Lewis acid sites on MK-10 contributes to its catalytic activity. mdpi.com

Zinc Oxide (ZnO): ZnO has been tested as a catalyst for MPC decomposition. Its performance can be influenced by the reaction conditions.

Bismuth(III) Oxide (Bi2O3): Bi2O3 has shown promise as a catalyst for the decomposition of MPC to phenyl isocyanate, with studies reporting good conversion and selectivity under optimized conditions. researchgate.net

Aluminum Oxide (Al2O3): Alumina (B75360) is another catalyst that has been used in these decomposition studies. The acidic or basic properties of the specific alumina used can affect the reaction pathway and product yields.

The table below summarizes the performance of these catalysts in the decomposition of methyl N-phenyl carbamate (MPC) at 200 °C, which serves as a model for the behavior of this compound.

CatalystConversion of MPC (%)Yield of Phenyl Isocyanate (PI) (%)Yield of N,N'-Diphenylurea (DPU) (%)Yield of Aniline (%)
None (Thermal)~10 (after 5 hours)---
ZnO~12 (after 1 hour)---
Bi2O386.278.5--
Al2O3----
Montmorillonite K-10-<30HighHigh

Data for MPC decomposition, adapted from literature. researchgate.netutwente.nl Dashes indicate data not specified under comparable conditions.

These studies highlight that while catalysts can significantly enhance the rate of carbamate decomposition, controlling the selectivity towards the desired isocyanate product remains a key challenge, primarily due to side reactions involving the formation and subsequent reaction of the corresponding amine. researchgate.netutwente.nl

Intramolecular and Intermolecular Rearrangement Mechanisms

Transcarbamoylation and transurethanization (TC/TU) are exchange reactions involving the transfer of a carbamate functional group from one alcohol to another. rsc.org For this compound, this involves replacing the methoxy group with another alkoxy group. rsc.org This transformation is analogous to transesterification but generally requires more energy because the carbonyl carbon in a carbamate is less electrophilic than in an ester. rsc.org

The mechanism for this reaction can proceed via two primary pathways:

Associative Pathway : This mechanism is analogous to transesterification. An incoming alcohol molecule attacks the carbonyl carbon of the carbamate. This is followed by the simultaneous elimination of the original alcohol (methanol), resulting in the formation of a new carbamate. rsc.org

Dissociative Pathway : This pathway involves the initial decomposition of the carbamate into its constituent isocyanate (3-methylphenyl isocyanate) and alcohol (methanol). The highly reactive isocyanate intermediate then reacts with a different alcohol molecule present in the system to form the new carbamate product. rsc.org

Studies on aromatic N-substituted carbamates show they exhibit optimal reactivity for these transformations at around 80 °C. rsc.org The reaction can be promoted using a superbase ionic liquid, which acts as both a green reaction medium and a catalyst for the transformation. rsc.orgrsc.org

Table 2: Comparison of Transcarbamoylation/Transurethanization Mechanisms

MechanismDescriptionKey Intermediate
Associative Direct nucleophilic attack by an alcohol on the carbamate carbonyl, followed by elimination. rsc.orgTetrahedral carbonyl addition intermediate.
Dissociative Initial thermal or catalytic cleavage of the carbamate to an isocyanate and alcohol. rsc.orgIsocyanate.

The mechanism of reactions like hydrolysis is dependent on the substitution of the carbamate's nitrogen atom. Phenylcarbamates derived from primary amines (like the parent N-phenylcarbamate) can react through an E1cb-type mechanism, which involves the in-situ formation of an isocyanate intermediate. acs.org This highlights how the electronic distribution, which allows for the departure of the phenoxy group and stabilization of the resulting intermediate, dictates the reaction pathway. For N,N-disubstituted carbamates, where this pathway is blocked, the reaction conditions required are more drastic, proceeding through a BAc2 mechanism. acs.org

Solvent Effects and Rotational Dynamics

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for investigating the energy barriers associated with restricted rotation around chemical bonds in carbamates. researchgate.net In this compound, there are two key rotational barriers:

Rotation about the C-N (Amide) Bond : Due to the partial double bond character resulting from the delocalization of the nitrogen lone pair into the carbonyl group, rotation around the C-N bond is hindered. DNMR studies on primary carbamates have determined the free energies of activation (ΔG‡) for this process to be in the range of 12.4 to 14.3 kcal/mol. researchgate.net This restricted rotation can lead to the observation of distinct conformers (rotamers) on the NMR timescale at low temperatures. researchgate.net

Rotation about the N-Aryl Bond : Rotation around the bond connecting the nitrogen atom to the 3-methylphenyl ring is also restricted. DNMR studies on related N-aryl compounds have been used to determine the energy barrier for this rotation. unimi.it For example, in γ-spiroiminolactones containing a 2,6-dimethylphenylimino group, the free-energy barrier for N-aryl bond rotation was calculated to be approximately 44.4 to 45.3 kJ/mol (about 10.6 to 10.8 kcal/mol).

These dynamic processes are crucial for understanding the molecule's conformational landscape and how it interacts with its environment.

Table 3: Rotational Energy Barriers in N-Aryl Carbamates and Related Structures

BondCompound ClassMethodTypical Energy Barrier (ΔG‡)
C-N (Amide)Primary CarbamatesDynamic ¹H NMR12.4 - 14.3 kcal/mol researchgate.net
N-ArylN-Aryl-N-benzyl alkyl carbamatesDynamic ¹H NMRBarrier determined, specific values vary with substitution. unimi.it
N-Arylγ-spiroiminolactonesDynamic ¹H NMR~10.6 - 10.8 kcal/mol

The conformational preferences and rotational dynamics of carbamates are highly sensitive to the surrounding solvent environment. The rotational barrier around the C-N bond in primary carbamates exhibits significant solvent dependence. researchgate.net This is in contrast to tertiary carbamates, which are less affected by the solvent. researchgate.net

The choice of solvent can influence the equilibrium between different conformers and affect reaction outcomes. In polar solvents with hydrogen-bond accepting capabilities, the resonance form that imparts double-bond character to the C-N bond becomes more significant, potentially altering the rotational barrier. researchgate.net For instance, the chemoselective reactivity of phenylcarbamates shows strong solvent dependence; reactions conducted in dichloromethane, acetonitrile (B52724) (MeCN), and dimethyl sulfoxide (B87167) (DMSO) can lead to the formation of urea, while the reaction does not proceed in methanol. acs.org This indicates that both solvent polarity and its ability to act as a proton donor/acceptor play a critical role in dictating the conformational state and subsequent reactivity of the carbamate.

Role of Hydrogen Bonding in Modulating Rotational Dynamics

In the solid state, carbamates have been observed to form chains through intermolecular N—H⋯O(carbonyl) hydrogen bonds. nih.govrsc.org This type of interaction was confirmed in the crystal structure of a closely related compound, phenyl N-(3,5-dimethylphenyl)carbamate, where molecules are linked in an –A–B–A–B– fashion along the crystallographic axis. nih.gov Such hydrogen bonding networks play a crucial role in stabilizing the crystal lattice.

The influence of hydrogen bonding on the rotational barrier is also evident in solution. Studies on N-phenyl-carbamates have shown that the presence of hydrogen bond donors, such as acetic acid, can modulate the equilibrium between the syn and anti rotamers. acs.org The syn rotamer can be stabilized by forming a hydrogen-bonded complex with a carboxylic acid. acs.orgnd.edu This stabilization occurs because the carbonyl oxygen of the carbamate in the syn conformation is a more effective hydrogen bond acceptor than the alkoxy oxygen in the anti conformation, a difference attributed to both steric and electrostatic factors. acs.org

Computational studies on methyl N,N-dimethylcarbamate have further elucidated the role of hydrogen bonding. acs.org While the inclusion of bulk solvent effects through continuum models showed some correlation with experimental trends, the explicit inclusion of hydrogen-bonding interactions through molecular dynamics simulations was necessary to accurately reproduce the experimental rotational barriers. acs.org Interestingly, for some carbamate derivatives, hydrogen bonding with water has been predicted to decrease the rotational barrier, a contrast to what is typically observed for other molecular systems. acs.org

The following tables present data on hydrogen bonding geometry in a related carbamate and rotational barriers for analogous carbamates, which can serve as a reference for understanding the behavior of this compound.

Table 1: Hydrogen Bond Geometry in Phenyl N-(3,5-dimethylphenyl)carbamate nih.gov
Donor–H···AcceptorD–H (Å)H···A (Å)D···A (Å)&lt;(DHA) (°)
N1–H1···O24i0.862.092.924 (2)164
N2–H2···O2ii0.862.062.896 (2)164

Symmetry codes: (i) x+1, y, z; (ii) x-1, y, z.

Table 2: Experimental Rotational Barriers (ΔG‡) for Selected Carbamates in Different Solvents acs.org
CompoundSolventΔG‡ (kcal/mol)
Methyl N,N-dimethylcarbamateCS215.3 ± 0.5
S-methyl N,N-dimethylthiocarbamateCS214.0 ± 1.1
O-methyl N,N-dimethylthiocarbamateCCl417.5 ± 0.4
Methyl N,N-dimethyldithiocarbamateCCl414.6 ± 0.5

Rigorous Spectroscopic and Structural Characterization

Advanced Vibrational Spectroscopy

Vibrational spectroscopy is a key tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) spectroscopy confirms the presence of the primary functional groups within methyl N-(3-methylphenyl)carbamate. The FT-IR spectrum of a carbamate (B1207046) is distinguished by several key absorption bands. For instance, data from related compounds such as 4-methylphenyl carbamate show characteristic stretches for the N-H and C=O groups. rsc.org The N-H stretching vibration typically appears as a sharp band in the region of 3300-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the carbamate group is one of the most intense and recognizable bands in the spectrum, generally found in the range of 1690-1730 cm⁻¹. rsc.org Furthermore, the C-N stretching vibration is expected around 1346-1384 cm⁻¹, while the C-O stretching vibrations are typically observed in the 1040-1220 cm⁻¹ region. rsc.org The presence of the aromatic ring will also contribute to the spectrum with C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ range.

Table 1: Representative FT-IR Data for Carbamate Functional Groups

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch 3300 - 3400
C=O (Carbonyl) Stretch 1690 - 1730
C-N Stretch 1340 - 1390
C-O Stretch 1040 - 1220
Aromatic C=C Stretch 1400 - 1600

Note: The data presented are representative values based on analogous carbamate structures.

Fourier-Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the study of carbamates like methomyl (B1676398) and benomyl, Raman spectroscopy has been effective in identifying characteristic bands. mdpi.com For this compound, the symmetric stretching of the aromatic ring is expected to produce a strong Raman signal. The C=O stretching vibration, while strong in the IR, will also be present in the Raman spectrum. Vibrations involving the C-S bonds in related sulfur-containing carbamates are readily observed in Raman spectra, suggesting that skeletal vibrations of the carbamate backbone in this compound would also be Raman active. mdpi.com Studies on similar molecules like phenylurea have also utilized FT-Raman to analyze the phenyl ring and urea-like functional groups. researchgate.net

Table 2: Expected FT-Raman Bands for this compound

Functional Group / Moiety Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic Ring Ring Breathing/Stretching 1000 - 1600
C=O (Carbonyl) Stretch 1680 - 1720
C-N Stretch 1200 - 1300

Note: The data is based on analogous carbamate structures and general principles of Raman spectroscopy. mdpi.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of this compound provides distinct signals for each type of proton. The aromatic protons on the substituted phenyl ring are expected to appear in the downfield region, typically between 7.0 and 7.5 ppm. Due to the meta-substitution, a complex splitting pattern is anticipated. The proton situated between the two substituents on the ring (at the 2-position) would likely appear as a singlet or a finely split multiplet, while the other aromatic protons would exhibit doublet or triplet characteristics depending on their coupling with adjacent protons. The N-H proton of the carbamate group is expected to show a broad singlet, with its chemical shift being sensitive to solvent and concentration, typically appearing between 6.5 and 8.5 ppm. The three protons of the O-methyl group (O-CH₃) will present as a sharp singlet further upfield, generally in the range of 3.7-3.9 ppm. The protons of the methyl group attached to the phenyl ring (Ar-CH₃) will also appear as a singlet, but at a more upfield position, typically around 2.3 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Multiplicity Expected Chemical Shift (δ, ppm)
Aromatic-H Multiplet 7.0 - 7.5
N-H Broad Singlet 6.5 - 8.5
O-CH₃ Singlet 3.7 - 3.9

Note: Predicted values are based on data from structurally similar compounds.

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a map of the carbon skeleton. For this compound, the carbonyl carbon (C=O) of the carbamate group is the most deshielded, with its signal expected in the 153-156 ppm range. The aromatic carbons will resonate in the 115-140 ppm region. The carbon atom attached to the nitrogen (C-N) will be found at the downfield end of this range, around 138-140 ppm, while the carbon bearing the methyl group will also be in this region. The other aromatic carbons will have shifts influenced by their position relative to the substituents. The O-methyl carbon (O-CH₃) is expected to have a chemical shift in the range of 52-55 ppm. The carbon of the methyl group on the aromatic ring (Ar-CH₃) will be the most shielded, appearing at approximately 21 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
C=O (Carbonyl) 153 - 156
Aromatic C-N 138 - 140
Aromatic C-CH₃ 137 - 139
Aromatic C-H 115 - 130
O-CH₃ 52 - 55

Note: Predicted values are based on data from structurally similar compounds.

While there is no phosphorus atom in this compound itself, phosphonate (B1237965) derivatives of carbamates are a class of compounds with significant biological and chemical interest. The synthesis of such derivatives, for example, by creating a C-P bond to the aromatic ring or by modifying the carbamate structure, would introduce a phosphorus center that can be studied by ³¹P NMR spectroscopy.

³¹P NMR is a highly sensitive technique for the characterization of organophosphorus compounds. The chemical shift in a ³¹P NMR spectrum is indicative of the oxidation state and the chemical environment of the phosphorus atom. For a hypothetical phosphonate derivative of this compound, the ³¹P chemical shift would be expected to fall within the typical range for phosphonates. Studies on various phosphonate derivatives show that the chemical shifts can range from approximately -15 ppm to +30 ppm relative to a phosphoric acid standard. orientjchem.org For instance, in synthesized phosphorus ylides containing a carbamate derivative, ³¹P NMR signals were observed around 24 ppm. orientjchem.org In other phosphonate derivatives, signals have been reported at both negative and positive chemical shifts, sometimes showing coupling to other phosphorus nuclei if present. The exact chemical shift for a phosphonate derivative of this compound would depend on the specific point of attachment and the nature of the substituents on the phosphorus atom.

Table 5: Representative ³¹P NMR Chemical Shifts for Phosphonate Derivatives

Compound Type Representative Chemical Shift (δ, ppm)
Phosphonate Diesters -12 to 13
Phosphorus Ylides with Carbamate Moiety ~24

Note: This section discusses the expected spectroscopic properties of hypothetical derivatives, as no specific data for phosphonate derivatives of this compound were found in the searched literature. The data is from related phosphonate compounds. orientjchem.orgresearchgate.net

Fluorine-19 (¹⁹F) NMR for Fluorinated Analogues

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for the analysis of fluorinated organic molecules due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus. nih.gov This technique is particularly valuable for the quantitative analysis of fluorine-containing pharmaceuticals and related compounds, often without the need for extensive sample preparation or solvent suppression. nih.govnih.gov

In the context of this compound analogues, ¹⁹F NMR provides a direct method for confirming the incorporation of fluorine atoms into the molecular structure. For instance, in the synthesis of fluorinated derivatives, ¹⁹F NMR is used to verify the presence and determine the chemical environment of the fluorine substituents. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable information about the position of the fluorine atom on the aromatic ring or other parts of the molecule. This specificity allows for unambiguous structural assignment and purity assessment of fluorinated analogues. nih.gov

The application of ¹⁹F NMR has been demonstrated to be a reliable and reproducible method for the quality control of fluorinated compounds, offering simplicity and non-destructive sample analysis. nih.govnih.gov

Detailed Analysis of Chemical Shifts and Coupling Constants

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural elucidation of organic compounds, including this compound and its derivatives. A detailed analysis of the chemical shifts (δ) and coupling constants (J) provides a wealth of information about the molecular framework.

For example, in the ¹H NMR spectrum of benzyl (B1604629) (3-fluorophenyl)carbamate, a fluorinated analogue, specific chemical shifts and coupling constants are observed. The proton signals for the aromatic ring of the 3-fluorophenyl group appear at distinct chemical shifts, and the coupling of these protons to the adjacent fluorine atom results in characteristic splitting patterns, which are crucial for confirming the substitution pattern. rsc.org

Similarly, ¹³C NMR provides detailed information about the carbon skeleton. In benzyl (3-chlorophenyl)carbamate and benzyl (3-bromophenyl)carbamate, the chemical shifts of the carbon atoms in the phenyl ring are influenced by the electron-withdrawing effects of the halogen substituents. rsc.org These shifts, along with the coupling constants, allow for the precise assignment of each carbon atom in the molecule. rsc.orgmdpi.com

Mass Spectrometry for Structural Elucidation and Reaction Monitoring

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound and for monitoring the progress of reactions involving this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like carbamates. researchgate.net In ESI-MS, the analyte is ionized directly from solution, typically forming protonated molecules [M+H]⁺ or other adducts. nih.gov This technique is often coupled with liquid chromatography for the analysis of complex mixtures. researchgate.netresearchgate.net

For this compound and its analogues, ESI-MS provides a rapid and sensitive method for confirming the molecular weight of the target compound and any intermediates or byproducts. rsc.org For example, in the analysis of various carbamate pesticides, ESI-MS is used to detect the protonated molecules and their characteristic fragment ions, which aids in their identification and quantification in environmental and food samples. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. chemrxiv.org This capability is crucial for the unambiguous identification of unknown compounds and for confirming the structure of newly synthesized molecules. mdpi.com

In the characterization of derivatives of this compound, HRMS is used to confirm the elemental formula of the products. For example, the HRMS data for various synthesized compounds provides the exact mass of the protonated molecule, which is then compared to the calculated mass for the proposed structure, typically with a very high degree of accuracy. rsc.org This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Coupling with Liquid Chromatography for Product Analysis

The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) is a powerful technique for the separation, identification, and quantification of components in a mixture. researchgate.netresearchgate.net This is particularly useful for monitoring the progress of chemical reactions and for analyzing complex samples containing multiple carbamates and their degradation products. researchgate.netnih.gov

In the analysis of N-methyl carbamate pesticides in various matrices, LC-MS methods are employed to separate the different carbamates before they are detected by the mass spectrometer. researchgate.netresearchgate.net The retention time from the LC provides an additional layer of identification, while the mass spectrometer provides molecular weight and structural information. This combined approach allows for the sensitive and selective analysis of carbamates in complex samples such as fruits, vegetables, and water. researchgate.netresearchgate.netnih.gov

Single-Crystal X-ray Diffraction (SCXRD) and Solid-State Interactions

Single-Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.

For carbamate compounds, SCXRD studies have revealed detailed information about their crystal packing and the nature of the intermolecular forces that stabilize the crystal lattice. For example, the crystal structure of aminocarb, a related N-methylcarbamate, shows that the molecules are linked by N—H⋯O hydrogen bonds, forming a wave-like three-dimensional structure. nih.gov Similarly, the crystal structure of methyl N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]carbamate is stabilized by both intermolecular O—H⋯O and intramolecular N—H⋯O hydrogen bonds. researchgate.net

The growth of single crystals of sufficient quality is a prerequisite for SCXRD analysis. nih.govias.ac.in Once a suitable crystal is obtained, the diffraction data can be used to construct a detailed model of the molecular and crystal structure, providing invaluable insights into the solid-state behavior of the compound. mdpi.commdpi.com

Resolution of Crystal Packing and Asymmetric Units

The determination of a compound's crystal packing and the contents of its asymmetric unit is achieved through single-crystal X-ray diffraction. This technique provides precise atomic coordinates, revealing how individual molecules are arranged in the crystal lattice. For this compound, a search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any entries. Consequently, information regarding its crystal system, space group, and the number of molecules in the asymmetric unit is not available.

Identification and Characterization of Intermolecular Interactions (e.g., N–H⋯O hydrogen bonds, C–H⋯π contacts)

Intermolecular interactions are crucial in governing the supramolecular architecture and physical properties of a compound. In carbamates, N–H⋯O hydrogen bonds between the amine hydrogen and the carbonyl oxygen are common and significant interactions. Additionally, C–H⋯π contacts, where a C-H bond interacts with the electron cloud of the phenyl ring, can play a role in stabilizing the crystal structure.

Without crystallographic data for this compound, a definitive identification and geometric characterization of its specific intermolecular interactions is not possible. While the presence of N–H⋯O hydrogen bonds can be inferred from its chemical structure, their specific patterns (e.g., chains, dimers) and bond metrics (distances and angles) remain unknown.

Conformational Analysis in the Solid State

The conformation of a molecule in the solid state, including the planarity of the carbamate group and the torsion angles between the phenyl ring and the carbamate moiety, is determined from its crystal structure. This information provides insight into the molecule's flexibility and preferred spatial arrangement in a crystalline environment. As the crystal structure for this compound has not been reported, an experimental conformational analysis cannot be conducted.

Thermal Analysis Techniques for Structural Stability

Thermal analysis methods are employed to investigate the thermal stability and phase behavior of a compound.

Differential Scanning Calorimetry (DSC) for Chemical Stability and Phase Transitions

Differential Scanning Calorimetry (DSC) is a technique that measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine the melting point, enthalpy of fusion, and to detect any phase transitions, which provides information on the compound's thermal and chemical stability. While a melting point of 68-69 °C is reported for this compound in chemical catalogs, a full DSC thermogram or a detailed study of its phase transitions and thermal stability is not available in the reviewed literature.

Computational and Theoretical Investigations

Quantum Chemical Modeling of Molecular Structure and Conformation

Quantum chemical modeling is employed to determine the most stable three-dimensional arrangement of atoms in the molecule and to explore its conformational landscape.

Geometry optimization is a computational process used to find the coordinates of the atoms that correspond to the minimum energy of the molecule, representing its most stable structure. Methods like Density Functional Theory (DFT), particularly with the B3LYP functional, and Hartree-Fock (HF) are commonly used for this purpose. researchgate.netnih.gov For carbamate (B1207046) compounds, DFT methods have proven reliable in predicting geometric parameters. nih.govnih.gov Calculations performed on analogous aromatic carbamates using the B3LYP functional with a 6-31G(d,p) basis set provide a strong foundation for predicting the structure of methyl N-(3-methylphenyl)carbamate. nih.govnih.gov

The optimized geometry reveals key structural features. The central carbamate group is expected to be nearly planar due to resonance, which imparts partial double-bond character to the N-C bond. The phenyl ring and the methyl carbamate group are positioned relative to each other, and their dihedral angles are determined through energy minimization.

Table 1: Predicted Optimized Geometric Parameters for this compound Note: These values are representative and based on studies of analogous compounds.

ParameterBond/AnglePredicted Value
Bond Length C=O~1.22 Å
C-N (amide)~1.35 Å
N-C (phenyl)~1.42 Å
O-C (ester)~1.34 Å
Bond Angle O=C-N~126°
C-N-C~123°
Dihedral Angle C(phenyl)-N-C(carbonyl)-O~180° (trans) or ~0° (cis)

To identify all stable conformers and the transition states that separate them, a relaxed potential energy surface (PES) scan is performed. uni-muenchen.de This technique involves systematically varying a specific geometric parameter, typically a dihedral angle, while allowing all other parameters to relax to their minimum energy value for each step. researchgate.net For this compound, key scans include the rotation around the C(carbonyl)-N bond and the N-C(phenyl) bond. The resulting plot of energy versus the dihedral angle reveals energy minima corresponding to stable conformers and energy maxima corresponding to rotational barriers.

The planarity of the amide linkage in carbamates results in a significant energy barrier to rotation around the C–N bond, leading to the existence of distinct syn and anti rotamers. nd.edumdpi.com The relative stability of these conformers is influenced by steric and electronic factors. Computational studies on related N-aryl carbamates show that the rotational barrier is sensitive to the electronic nature of substituents on the aryl ring. nd.edu Electron-donating groups tend to increase the rotational barrier, while electron-withdrawing groups decrease it. nd.edu The 3-methyl group on the phenyl ring in this compound is weakly electron-donating, which would be expected to have a minor influence on the rotational barrier compared to the unsubstituted analog.

The barrier to rotation is a critical factor in the compound's dynamics and can be influenced by the solvent environment. researchgate.netacs.org While amide rotational barriers are often sensitive to solvent polarity, carbamates can show less dependence. researchgate.net

Table 2: Typical Rotational Energy Barriers for Carbamates Note: Values are generalized from studies on analogous carbamates.

Rotational BondPhaseTypical Energy Barrier (kcal/mol)
C(carbonyl)-NGas Phase15 - 22
C(carbonyl)-NSolution (CDCl₃)18 - 23

Density Functional Theory (DFT) for Electronic Properties and Reactivity

DFT is a versatile computational method used to investigate the electronic structure and reactivity of molecules.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. uni-muenchen.de It is invaluable for identifying molecular regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicates regions of most positive electrostatic potential (electron-poor, attractive to nucleophiles). researchgate.net

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): The most negative region is localized on the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This is the primary site for electrophilic attack. nih.govresearchgate.net

Positive Potential (Blue): The most positive region is found around the hydrogen atom of the N-H group, making it the most likely site for nucleophilic attack or hydrogen bond donation. nih.gov

Intermediate Potential (Green): The phenyl ring and methyl groups generally exhibit a neutral or slightly negative potential.

Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity. researchgate.net

LUMO: This is the innermost orbital that is empty of electrons and can act as an electron acceptor. The energy of the LUMO is related to the electron affinity and electrophilicity of the molecule. researchgate.net

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive.

In this compound, FMO analysis would likely show:

The HOMO is primarily localized on the carbamate group, with significant contributions from the nitrogen and carbonyl oxygen lone pairs, and the π-system of the phenyl ring. This region is the center of the molecule's nucleophilicity. nih.gov

The LUMO is expected to have significant density on the carbonyl carbon and the aromatic ring, representing the electrophilic sites of the molecule. nih.gov

Table 3: Predicted Frontier Orbital Energies for this compound Note: Values are representative and based on DFT calculations for similar aromatic compounds.

OrbitalPredicted Energy (eV)
HOMO-6.5 to -7.5
LUMO-0.5 to -1.5
HOMO-LUMO Gap (ΔE) 5.5 to 6.5

Nonlinear Optical (NLO) Properties Calculation

The investigation of the nonlinear optical (NLO) properties of this compound provides insights into its potential for applications in optoelectronic technologies. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the NLO parameters. These calculations typically involve determining the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).

The first-order hyperpolarizability is a key indicator of a molecule's NLO activity. A higher value suggests a stronger NLO response. The calculation of these properties is sensitive to the chosen theoretical level, including the functional and basis set. For instance, calculations might be performed using the B3LYP functional with a 6-311++G(d,p) basis set. The resulting values for dipole moment, polarizability, and hyperpolarizability are often compared to a standard reference material, such as urea (B33335), to gauge the relative NLO efficiency of the compound under study. The intramolecular charge transfer, often analyzed through frontier molecular orbitals (HOMO-LUMO energy gap), plays a crucial role in determining the NLO response. A smaller energy gap generally correlates with a larger hyperpolarizability.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to understand chemical bonding and intramolecular interactions within a molecule. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) entities, which align with the intuitive Lewis structure concept. uni-muenchen.dewikipedia.org

For this compound, NBO analysis reveals the nature of the bonds, their hybridization, and the extent of electron delocalization. wikipedia.org The analysis provides a detailed picture of donor-acceptor interactions, which are quantified by the second-order perturbation theory energy of stabilization (E(2)). wisc.edu These interactions, often referred to as hyperconjugation, occur when a filled (donor) NBO interacts with an empty (acceptor) NBO. wisc.eduyoutube.com

Key intramolecular interactions in this compound would involve the delocalization of lone pair electrons from the oxygen and nitrogen atoms into adjacent antibonding orbitals. For example, the lone pairs on the carbonyl oxygen can delocalize into the π* antibonding orbital of the C=O bond, and the lone pair on the nitrogen atom can interact with the antibonding orbitals of the neighboring C-O and C-N bonds. These interactions contribute significantly to the stability of the molecule. The magnitude of the E(2) values indicates the strength of these interactions; a larger E(2) value signifies a more significant delocalization and a stronger stabilizing interaction. wisc.edu

Table 1: Illustrative NBO Analysis Data for a Carbamate-like Structure

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (O1)π* (C2-O3)> 50
LP (N4)π* (C2-O3)~ 30-40
σ (C5-H6)σ* (C7-C8)~ 2-5

Note: This table is illustrative and the values are typical for carbamate structures. Actual values for this compound would require specific calculations.

Reduced Density Gradient (RDG) for Non-Covalent Interactions

The Reduced Density Gradient (RDG) method is a computational technique used to visualize and characterize non-covalent interactions (NCIs) within and between molecules. researchgate.netchemtools.orgresearchgate.netwikipedia.org It is based on the electron density (ρ) and its first derivative. chemtools.org The RDG is a dimensionless quantity that highlights regions of low electron density and low reduced density gradient, which are characteristic of non-covalent interactions. wikipedia.org

A plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density provides a visual signature of different types of interactions. wikipedia.org

Strong attractive interactions , such as hydrogen bonds, appear as spikes in the low-density, low-RDG region with negative values of sign(λ₂)ρ. nih.gov

Van der Waals interactions are characterized by near-zero values of sign(λ₂)ρ in the same region. researchgate.net

Steric repulsion is indicated by positive values of sign(λ₂)ρ. nih.gov

Simulation of Intermolecular Interactions and Hydrogen Bonding Networks

Computational Analysis of Hydrogen Bond Strength

Computational chemistry provides powerful tools to analyze and quantify the strength of hydrogen bonds. In the context of this compound, these interactions can occur between molecules in the solid state or with solvent molecules in solution. The primary hydrogen bond acceptor site is the carbonyl oxygen, and to a lesser extent, the ester oxygen and the nitrogen atom. The N-H group acts as a hydrogen bond donor.

The strength of a hydrogen bond can be estimated through various computational approaches:

Geometric Criteria: Analyzing the distance between the donor and acceptor atoms (e.g., N-H···O) and the angle of the hydrogen bond. Shorter distances and angles closer to 180° generally indicate stronger bonds.

Vibrational Frequency Analysis: A red shift (decrease) in the stretching frequency of the donor bond (e.g., N-H) upon hydrogen bond formation is a hallmark of this interaction. The magnitude of the shift often correlates with the bond strength.

Natural Bond Orbital (NBO) Analysis: As mentioned earlier, the stabilization energy E(2) associated with the charge transfer from the lone pair of the acceptor atom to the antibonding orbital of the donor bond (e.g., n(O) → σ*(N-H)) provides a direct measure of the hydrogen bond strength. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density. The presence of a bond critical point (BCP) between the hydrogen atom and the acceptor atom is indicative of a hydrogen bond. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP can be used to characterize the strength and nature of the interaction.

Molecular Dynamics Simulations for Solvent-Solute Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. academie-sciences.fracademie-sciences.fr For this compound, MD simulations can provide detailed insights into its interactions with solvent molecules, which is crucial for understanding its solubility, reactivity, and transport properties. nih.gov

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to track the trajectory of each atom over time. By simulating the carbamate molecule in a box of explicit solvent molecules (e.g., water, methanol (B129727), or a non-polar solvent), one can analyze the structure and dynamics of the solvation shell. academie-sciences.fr

Key information that can be extracted from MD simulations includes:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent atom at a certain distance from a specific atom of the solute. academie-sciences.fr Sharp peaks in the RDF indicate well-defined solvation shells and strong interactions, such as hydrogen bonds between the carbamate's N-H or C=O groups and solvent molecules. academie-sciences.fr

Hydrogen Bond Analysis: The simulations allow for the statistical analysis of the number and lifetime of hydrogen bonds between the solute and solvent molecules. academie-sciences.fr

Solvation Free Energy: Advanced simulation techniques can be used to calculate the free energy of transferring the solute from the gas phase to the solvent, providing a quantitative measure of its solubility.

Studies on similar carbamates have shown that the rotational barrier around the C-N bond can be sensitive to the solvent environment, particularly the hydrogen-bond-donating ability of the solvent. researchgate.net MD simulations can help elucidate these solvent effects on the conformational dynamics of this compound. researchgate.net

Reaction Pathway Analysis and Transition State Theory

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this involves studying its formation, hydrolysis, or other transformations. Reaction pathway analysis aims to identify the sequence of elementary steps that connect reactants to products, including the identification of any intermediates and transition states. mdpi.com

Transition State Theory provides a framework for calculating the rate constant of a reaction based on the properties of the reactants and the transition state (TS). The TS is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to occur.

Computational methods, such as DFT, are used to:

Locate Stationary Points: Geometries of reactants, products, intermediates, and transition states on the potential energy surface are optimized.

Characterize Stationary Points: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants, products, and intermediates have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculate Activation Energies: The energy difference between the transition state and the reactants defines the activation energy barrier (ΔG‡), which is a key determinant of the reaction rate. mdpi.com

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is the correct one for the reaction of interest. mdpi.com

For instance, the hydrolysis of N-methylcarbamates can proceed through different mechanisms, such as a bimolecular BAC2 mechanism or a unimolecular elimination-conjugate base (E1cB) mechanism, depending on the pH and the substituents. researchgate.netresearchgate.net Computational analysis of the potential energy surfaces for these competing pathways can help determine the most favorable mechanism under specific conditions for this compound.

Computational Elucidation of Urethane (B1682113) Formation and Cleavage Mechanisms

The formation of the urethane linkage in compounds like this compound and the reverse cleavage reaction are of significant industrial and academic interest. Computational studies on model urethane molecules, particularly methyl N-phenyl carbamate, have shed light on the energetic profiles and potential pathways for these reactions. researchgate.net

Urethane Formation:

The formation of urethanes from isocyanates and alcohols can proceed through several mechanisms, including catalyst-free and catalyzed pathways. In the absence of a catalyst, the reaction is thought to occur via a concerted mechanism. researchgate.net This involves the formation of a reactant complex between the isocyanate (in this case, 3-methylphenyl isocyanate) and the alcohol (methanol). In the transition state, the N=C=O group of the isocyanate bends, which activates the carbon atom for the formation of a new C-O bond with the alcohol. Simultaneously, the H-O bond of the alcohol breaks, and a new N-H bond is formed, leading to the final urethane product.

Urethane Cleavage:

The stability of the urethane bond is a critical factor in the lifecycle of polyurethane materials. Computational studies on the termination (cleavage) of the urethane bond in methyl N-phenyl carbamate have explored various reaction pathways. researchgate.net These studies help in identifying the "Achilles' heel" of the urethane linkage, which is crucial for developing effective chemical recycling methods for polyurethane waste. researchgate.net

The cleavage of phenylcarbamates, such as this compound, can be computationally investigated. For primary amine-derived carbamates, an E1cb-type (Elimination Unimolecular conjugate Base) mechanism is often proposed for their cleavage under basic conditions. This mechanism involves the in situ formation of an isocyanate intermediate. nih.gov The reaction proceeds through the deprotonation of the carbamate nitrogen, followed by the elimination of the alkoxy group to form the isocyanate.

Identification and Characterization of Transition States

The identification and characterization of transition states are fundamental to understanding the kinetics and mechanisms of chemical reactions. Transition State Theory (TST) is a key computational tool used for this purpose. nih.gov

For the formation of this compound, the transition state in the catalyst-free mechanism involves a cyclic arrangement where the alcohol proton is transferred to the nitrogen of the isocyanate at the same time as the oxygen of the alcohol attacks the carbonyl carbon of the isocyanate. researchgate.net Computational methods like Density Functional Theory (DFT) can be used to calculate the geometry and energy of this transition state. nih.gov

In the case of urethane cleavage, computational studies can identify the transition states for various degradation pathways. For instance, in the hydrolysis of isocyanic acid (a related small molecule), concerted mechanisms for the formation of carbamate and imidic acid have been characterized with calculated enthalpy barrier heights. researchgate.net These types of calculations, when applied to this compound, would provide the activation energies for different cleavage routes, indicating which pathways are kinetically more favorable.

The table below summarizes the types of computational data that can be obtained for the reactions of this compound, based on studies of analogous systems.

ReactionMechanismKey Computational Data
Urethane Formation Catalyst-Free ConcertedReactant Complex Geometry, Transition State Geometry and Energy, Product Geometry
Urethane Cleavage E1cb-type (Basic conditions)Deprotonated Intermediate Geometry, Transition State for Isocyanate Formation, Isocyanate Intermediate Geometry
Urethane Cleavage HydrolysisTransition State Geometries and Energies for attack at N=C or C=O bonds

It is important to note that the presence of the methyl group on the phenyl ring in this compound, compared to methyl N-phenyl carbamate, would be expected to have a subtle electronic effect on the reaction barriers, but the fundamental mechanisms are likely to be very similar.

Applications in Chemical Synthesis and Materials Science

Role as Precursors in Polymer Chemistry

Carbamates are crucial intermediates in the polyurethane industry, particularly in efforts to develop more sustainable and safer manufacturing processes.

The chemical recycling of polyurethanes is a significant challenge due to the stability of the urethane (B1682113) linkage. A promising strategy involves a two-step process: alcoholysis of the polyurethane waste to yield polyols and a dicarbamate fraction, followed by the thermal decomposition (thermolysis or cracking) of the carbamates to regenerate valuable isocyanates. nih.gov

In this context, methyl N-phenyl carbamate (B1207046) (MPC) serves as an ideal model compound for studying the thermolysis step because it is the simplest aromatic carbamate. nih.govresearchgate.net Research focuses on the thermal and catalytic cracking of MPC to produce phenyl isocyanate, a key monomer for polyurethane synthesis. nih.gov Non-catalytic thermal cleavage of MPC shows very slow conversion, reaching only 10% after five hours at 200°C. nih.gov However, the use of catalysts can significantly improve the process. Studies have evaluated various catalysts in closed batch systems to decompose MPC, with a detailed analysis of products and high mole balance (≥90%). nih.govresearchgate.net

The table below summarizes the results of catalytic thermolysis of methyl N-phenyl carbamate (MPC) at 200°C.

Table 1: Catalytic Thermolysis of Methyl N-phenyl carbamate (MPC)

Catalyst MPC Conversion (%) Phenyl Isocyanate Selectivity (%) Aniline (B41778) Selectivity (%) Diphenylurea Selectivity (%)
None 10 90 0 10
ZnO 99 15 40 45
Bi₂O₃ 95 10 50 40
Al₂O₃ 85 5 60 35
Montmorillonite K-10 98 2 70 28

Data sourced from a study on the catalytic cracking of MPC in a closed system. nih.gov

These model studies are crucial for developing integrated processes for the recovery of both isocyanates and polyols from polyurethane waste, paving the way for a more circular economy for these versatile polymers. researchgate.net

The conventional production of diisocyanates, such as Methylene (B1212753) Diphenyl Diisocyanate (MDI), relies on the use of highly toxic phosgene (B1210022) gas. researchgate.netrug.nl This has driven extensive research into safer, phosgene-free manufacturing routes. Carbamates are central to the most viable of these alternative pathways. researchgate.netutwente.nlutwente.nl

A widely studied phosgene-free route consists of three main steps: rug.nl

Carbamate Synthesis: Aniline or its derivatives are reacted with a carbonylating agent like dimethyl carbonate (DMC) to produce a methyl N-phenyl carbamate (MPC) intermediate. rug.nlrsc.org

Condensation: The MPC is then condensed with formaldehyde (B43269) to form dimethyl methylene diphenyl-4,4'-dicarbamate (MDC). rug.nl

Thermal Decomposition: Finally, the MDC is thermally decomposed to yield the desired MDI and methanol (B129727) as a recyclable by-product. rug.nl

The initial synthesis of the carbamate intermediate is a critical step, and various catalytic systems have been developed to optimize it. For instance, the synthesis of MPC from aniline and DMC can be effectively catalyzed by mixed oxides.

Table 2: Catalytic Synthesis of Methyl N-phenyl carbamate (MPC) via DMC Aminolysis

Catalyst (Zn/Al mixed oxide) Aniline Conversion (%) MPC Selectivity (%) MPC Yield (%)
Without Cerium 85.2 75.1 64.0
With 1.0% Cerium 90.5 78.3 70.9
With 2.5% Cerium 95.8 81.6 78.2
With 5.0% Cerium 92.1 80.5 74.1

Data shows the effect of adding Cerium to a Zn/Al mixed oxide catalyst derived from hydrotalcite-like precursors. rsc.org

These non-phosgene routes are considered technically feasible and economically attractive, offering a safer and more sustainable alternative for the production of essential polyurethane monomers. researchgate.netutwente.nl

Advanced Organic Synthesis Reagents and Intermediates

The carbamate functionality is a valuable tool in organic synthesis, enabling the construction of complex molecules and the modification of existing ones for specific applications.

Carbamates are effective precursors for the synthesis of various heterocyclic compounds. The carbamate group can be strategically positioned within a molecule to facilitate intramolecular cyclization, leading to the formation of rings containing nitrogen and oxygen. For example, substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates can undergo intramolecular cyclization to produce 3-methyl-4H-1,3-benzoxazin-2(3H)-ones, a class of heterocyclic compounds. nih.gov

Furthermore, the carbamate moiety is often incorporated into more complex heterocyclic structures to impart specific biological activities. Researchers have synthesized N-methoxycarbamate derivatives containing pyrazole (B372694) rings—a type of azole—to create new compounds with potent fungicidal properties. researchgate.net In these cases, the carbamate is not just a stepping stone to the heterocycle but an integral part of the final bioactive molecule's structure.

The reactivity of the carbamate group makes it suitable for the chemical modification of other molecules to create new materials with enhanced properties. A prime example is in the textile industry, where methyl carbamate is used to produce dimethylol methyl carbamate. This derivative is then applied as a durable-press finishing resin for polyester-cotton blend fabrics. wikipedia.org This treatment chemically modifies the cellulose (B213188) in the cotton, resulting in materials that exhibit good crease retention, resistance to commercial laundering, and flame-retardant properties. wikipedia.org

The principles of polyurethane recycling also represent a form of chemical modification for materials research. A complex polymer (polyurethane) is deconstructed and modified into simpler carbamate molecules, which are then repurposed to regenerate the original monomers, demonstrating a circular approach to material life cycles. researchgate.net

Derivatization for Novel Chemical Entities with Tuned Properties

Systematic derivatization of the basic carbamate structure allows for the fine-tuning of a molecule's chemical and biological properties, leading to the discovery of novel chemical entities for specific applications, such as pharmaceuticals and agrochemicals.

By making small, deliberate changes to the aromatic ring or the N-alkyl group of a carbamate, chemists can create a library of related compounds and study how these structural modifications affect their function. For instance, a series of thirteen substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates were synthesized to study the kinetics and mechanisms of their intramolecular cyclization. nih.gov Each derivative, with a different substituent on the phenyl rings, exhibited slightly different reaction characteristics, providing valuable insight into the structure-activity relationship.

Table 3: Synthesized Derivatives of Phenyl N-(2-hydroxybenzyl)-N-methylcarbamate

Compound ID R¹ Substituent R² Substituent R³ Substituent
1a H H H
1b H H 4-CH₃
1c H H 4-Cl
1d H H 4-F
1e H H 3-Cl
1f H H 3-NO₂
1g H H 4-NO₂
1h 4-Cl H H
1i 5-Cl H H
1j 5-NO₂ H H
1k H 5-Cl H
1l H 5-NO₂ H
1m H 3,5-Cl₂ H

This table illustrates the systematic variation of substituents on the aromatic rings to create a series of derivatives for mechanistic studies. nih.gov

This approach is also fundamental in drug discovery. For example, research into inhibitors for fatty acid amide hydrolase (FAAH) involved synthesizing a range of O-biphenyl-3-yl carbamates with different substitutions on the phenyl ring to optimize their inhibitory activity and pharmacokinetic properties. nih.gov This highlights how the carbamate scaffold can be systematically modified to develop new chemical entities with precisely tuned biological functions.

Modification of Alkyl and Aryl Substituents for Structural Studies

For instance, studies on related carbamates demonstrate this principle effectively. The introduction of a dimethylamino group to the 3-methylphenyl ring, forming 4-(dimethylamino)-3-methylphenyl N-methylcarbamate (Aminocarb), allows for in-depth investigation of its crystal structure and intermolecular forces. nih.gov Such modifications can lead to the formation of strong hydrogen bonds and other noncovalent interactions that dictate the packing arrangement in the solid state. nih.gov The understanding gained from these structural analyses provides a basis for designing new compounds with potentially altered physical and chemical characteristics. nih.gov

Another example involves the modification of the aryl group to study reaction mechanisms. Quantum chemical studies have been performed on methyl N-phenyl carbamate and its derivatives, such as methyl n-(4-pentylphenyl)carbamate, to understand the energetics of urethane bond cleavage. researchgate.net By adding a pentyl group to the phenyl ring, researchers can gain insight into termination reactions, which is crucial for developing chemical recycling methods for polyurethane materials. researchgate.net

The synthesis of various N-aryl carbamates with different substituents on the phenyl ring (e.g., methoxy (B1213986) groups) has been achieved through methods like the modified Hofmann rearrangement, further enabling the study of how these groups affect the compound's reactivity and properties. researchgate.net

Table 1: Examples of Modified Carbamates for Structural Analysis

Compound NameModification from Base StructurePurpose of StudyKey Findings
4-(dimethylamino)-3-methylphenyl N-methylcarbamate (Aminocarb)Addition of a dimethylamino group at the 4-position of the phenyl ring.To understand crystal structure, intermolecular interactions, and structural stability. nih.govStructure features strong N—H⋯O hydrogen bonds and is chemically stable, with electrostatic and dispersion forces dominating interactions. nih.gov
Methyl n-(4-pentylphenyl)carbamateAddition of a pentyl group at the 4-position of the phenyl ring.To investigate the energetic profile of urethane bond termination for polyurethane recycling. researchgate.netProvides insights into the reaction mechanisms and rate constants of urethane formation and cleavage. researchgate.net
Methyl N-(p-methoxyphenyl)carbamateSubstitution with a methoxy group at the para-position of the phenyl ring.To explore efficient synthesis routes for variously substituted aryl carbamates. researchgate.netCan be synthesized via modified Hofmann rearrangement, expanding the library of carbamates for further study. researchgate.net

Exploration of Structure-Property Relationships Beyond Biological Contexts

The investigation of carbamates like methyl N-(3-methylphenyl)carbamate is not limited to their biological activity but extends to understanding fundamental structure-property relationships in materials science. The inherent features of the carbamate linkage—its planarity, hydrogen bonding capability, and chemical stability—make it a versatile component in designing new materials. acs.org

Research into the structural stability and intermolecular interactions of substituted carbamates provides valuable data for materials design. For example, the study of Aminocarb using Differential Scanning Calorimetry (DSC) and Density Functional Theory (DFT) revealed that the compound is chemically stable. nih.gov The analysis identified the dominant intermolecular forces as electrostatic and dispersion energies and mapped the molecular electrostatic potential to predict reactive sites. nih.gov This knowledge can be applied to design novel carbamate-based compounds with tailored properties, such as improved solubility or thermal stability, for applications outside of biology. nih.gov

Furthermore, the study of urethane bond termination in molecules like methyl N-phenyl carbamate directly informs the materials science of polyurethanes. researchgate.net Understanding the energy profiles of cleavage reactions is essential for creating more sustainable and recyclable polyurethane plastics. researchgate.net These studies highlight how modifying the substituents on the carbamate structure can influence the macroscopic properties and lifecycle of a material.

Catalytic Applications in Organic Transformations

The carbamate functional group, and the chemical components used in its synthesis, play a significant role in various catalytic processes in organic chemistry.

Application of Carbamates or their Components in Catalytic Systems

Carbamates are often synthesized using catalytic methods, and the carbamate structure itself can be a key intermediate or component in catalytic cycles. Various metallic and non-metallic systems have been developed to efficiently catalyze the formation of carbamates.

Novel nickel-based catalytic systems, for example, have been reported for the formation of urethanes (carbamates) from carbon dioxide, amines, and alcohols. The activity of these catalysts can be significantly improved by the addition of nitrogen-based bidentate ligands like phenanthrolines. acs.orgnih.gov Similarly, palladium chloride (PdCl₂) has been used as a catalyst for the assembly of organic azides, carbon monoxide, and alcohols to form carbamates under mild conditions. nih.gov

Other catalytic promoters include indium, which facilitates a simple and selective method for synthesizing carbamates from amines. acs.orgnih.gov Heterogeneous catalysts, such as Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors, have proven effective in the synthesis of methyl N-phenyl carbamate from dimethyl carbonate and aniline, offering the advantage of being easily recoverable and recyclable. rsc.org Basic catalysts are also known to enhance selectivity towards methyl N-phenyl carbamate in reactions involving phenylurea and methanol. epa.gov

In a broader context, carbamate formation is a critical step in natural catalytic processes. The enzyme RuBisCO, essential for carbon fixation in photosynthesis, utilizes a lysine (B10760008) carbamate at its active site to bind a magnesium ion (Mg²⁺), which is crucial for its catalytic function. wikipedia.org

Table 2: Catalytic Systems for Carbamate Synthesis

Catalyst SystemReactantsProduct TypeReference
Nickel(II) acetate (B1210297) with phenanthroline ligandCarbon dioxide, amines, alcoholsUrethanes (Carbamates) nih.gov, acs.org
Palladium(II) chloride (PdCl₂)Organic azides, carbon monoxide, alcoholsCarbamates nih.gov
Indium (catalytic amount)AminesCarbamates nih.gov, acs.org
Zn/Al/Ce mixed oxidesDimethyl carbonate, anilineMethyl N-phenyl carbamate rsc.org
Platinum group metal and alkali metal halideAmines, carbon monoxide, alcoholCarbamates acs.org

Advanced Analytical Techniques for Research Monitoring

Chromatographic Methods for Reaction Monitoring and Product Analysis

Chromatographic techniques are fundamental in the separation and quantification of methyl N-(3-methylphenyl)carbamate from complex matrices. High-performance liquid chromatography (HPLC) is a particularly powerful tool, with various modes and detection systems tailored for specific analytical challenges.

Reversed-Phase Liquid Chromatography (RP-LC) for Hydrolysis Studies

Reversed-phase liquid chromatography (RP-LC) is a cornerstone for studying the hydrolysis of carbamates like this compound. In RP-LC, a nonpolar stationary phase is used with a polar mobile phase. This setup allows for the effective separation of the relatively nonpolar parent carbamate (B1207046) from its more polar hydrolysis products, such as 3-methylphenol and methylamine (B109427).

Hydrolysis kinetics of phenyl-N-methylcarbamates have been successfully investigated using RP-LC coupled with UV detection. researchgate.net In a typical study, the reaction progress is monitored by taking aliquots of the reaction mixture at different time intervals, quenching the reaction, and then injecting the sample into the RP-LC system. The separation is often achieved on a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. researchgate.net The decrease in the peak area of the parent compound and the corresponding increase in the peak areas of its hydrolysis products over time allow for the determination of the hydrolysis rate constants under various conditions (e.g., different pH values).

Table 1: Illustrative RP-LC Parameters for Hydrolysis Studies of a Phenyl-N-methylcarbamate

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water, B: Acetonitrile (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 20 µL

This table represents typical starting conditions for method development.

General Liquid Chromatography (LC) for Reaction Mixture Quantification

General liquid chromatography is widely used for the routine quantification of this compound in reaction mixtures. This allows chemists to monitor the progress of a synthesis reaction, determine the yield of the desired product, and assess the purity of the final compound.

U.S. Environmental Protection Agency (EPA) Method 8318 provides a framework for the determination of N-methylcarbamates using HPLC. epa.gov This method often involves a post-column derivatization technique to enhance the fluorescence of the analytes, thereby increasing the sensitivity and selectivity of the detection. The carbamates are first separated on a reversed-phase column. After the column, the eluent is mixed with a reagent that hydrolyzes the carbamates to methylamine. This is then reacted with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) to form a highly fluorescent isoindole, which is detected by a fluorescence detector. epa.govnih.gov

For accurate quantification, a calibration curve is constructed using standards of known concentrations. The concentration of this compound in an unknown sample is then determined by comparing its peak area to the calibration curve.

Spectrometric Techniques Coupled with Chromatography

The coupling of liquid chromatography with mass spectrometry provides an unparalleled level of sensitivity and specificity, making it an indispensable tool for the analysis of complex mixtures and the identification of unknown compounds.

LC-Mass Spectrometry (LC-MS) and LC-QTOF for By-Product Analysis

During the synthesis or degradation of this compound, various by-products may be formed. Identifying these by-products is crucial for understanding the reaction mechanism and potential impurities. Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) analyzers like Quadrupole Time-of-Flight (QTOF), is the premier technique for this purpose.

LC-MS/MS is a powerful tool for the trace determination of complex pesticides and their degradation products. researchgate.net In a typical LC-MS/MS experiment, the compounds are first separated by the LC system and then introduced into the mass spectrometer. The precursor ion corresponding to the mass of a potential by-product is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are analyzed in the third quadrupole. This provides a highly specific fragmentation pattern that can be used for structural elucidation. A common fragmentation pathway for N-methylcarbamates involves the neutral loss of methyl isocyanate (CH₃NCO, 57 Da). mdpi.com

LC-QTOF MS offers the advantage of high mass accuracy, which allows for the determination of the elemental composition of unknown compounds. This is particularly useful in "non-target" screening, where the goal is to identify any and all compounds present in a sample. researchgate.net A "fragmentation-degradation relationship" approach can be employed, where the fragmentation of the parent compound in the mass spectrometer is compared to the degradation products observed in the sample. researchgate.net

For instance, a mass spectral database search for a compound structurally similar to a potential by-product of this compound, such as methyl-N-(3-amino-2-methylphenyl)carbamate, reveals detailed fragmentation data obtained by LC-ESI-QTOF. massbank.jp This information, including the precursor m/z and the masses of the fragment ions, provides a valuable reference for identifying unknown by-products in a reaction mixture.

Table 2: Example of LC-QTOF MS Parameters for By-Product Analysis

ParameterSetting
Instrument LC-ESI-QTOF
Ionization Mode Positive Electrospray (ESI+)
Column C18 (e.g., 150 mm x 2.1 mm, 3.5 µm)
Mobile Phase A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid (gradient)
Flow Rate 0.3 mL/min
Collision Energy Ramped (e.g., 20-50 V for MS/MS)

These parameters are illustrative and would be optimized for the specific analysis.

By utilizing these advanced analytical techniques, researchers can gain a deep and accurate understanding of the chemical behavior of this compound, from its synthesis and reaction kinetics to its degradation and the formation of minor by-products.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for optimizing the yield and purity of methyl N-(3-methylphenyl)carbamate?

  • Answer : Synthesis can be optimized using catalytic methods such as Zn/Al/Ce mixed oxide catalysts derived from hydrotalcite-like precursors, which enhance reaction efficiency and selectivity . Key steps include:

  • Controlled reaction temperatures (e.g., 20–25°C for side reactions like sulfidation) .
  • Recrystallization from methanol to isolate high-purity crystals .
  • Monitoring reaction progress via TLC (ethanol/DMSO solvent systems) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer : Critical precautions include:

  • Use of local and general ventilation to minimize aerosol/dust exposure .
  • Grounding equipment to prevent static discharge, as fine dust accumulation poses explosion risks .
  • Compliance with CLP regulations (EC No 1272/2008), including hazard labeling (signal word: "Warning") .
  • Note: The substance is not classified as PBT (persistent, bioaccumulative, toxic) or vPvB (very persistent, very bioaccumulative) .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Answer : Key methods include:

  • Infrared (IR) spectroscopy : Strong carbonyl stretching bands (1700–1705 cm⁻¹) and N–H stretching (3300–3350 cm⁻¹) confirm carbamate functionality .
  • NMR spectroscopy : Aromatic proton signals (δ 7.1–8.1 ppm in 1^1H NMR) and carbonyl carbons (δ 154–155 ppm in 13^{13}C NMR) validate the structure .
  • Cross-validation with elemental analysis (%C, %N) and TLC purity checks resolves data inconsistencies .

Advanced Questions

Q. How does SHELXL address challenges in refining the crystal structure of this compound, particularly with twinned data?

  • Answer : SHELXL employs robust algorithms for high-resolution or twinned data, including:

  • Iterative refinement cycles to minimize model bias .
  • Validation tools (e.g., R-factor analysis) to assess data quality .
  • Challenges include resolving overlapping electron density in twinned crystals, which requires manual adjustment of occupancy factors .

Q. What role do heterogeneous catalysts play in modulating reaction kinetics and selectivity during carbamate synthesis?

  • Answer : Catalysts like Zn/Al/Ce mixed oxides improve:

  • Kinetics : Acid-base sites facilitate nucleophilic attack on intermediates, accelerating carbamate formation .
  • Selectivity : Suppress side reactions (e.g., hydrolysis) by optimizing surface Lewis acidity .
  • Advanced characterization via in situ FTIR or X-ray diffraction tracks active sites and reaction pathways .

Q. How can this compound serve as an intermediate in medicinal chemistry or materials science?

  • Answer : Research applications include:

  • Medicinal chemistry : Structural analogs (e.g., fentanyl methyl carbamate) are studied for opioid receptor interactions, requiring stringent regulatory compliance (Schedule I controls) .
  • Materials science : Precursor for polymer crosslinking agents or bioactive coatings, leveraging its carbamate stability .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data during structural elucidation?

  • Answer : Methodological approaches include:

  • Multi-technique validation (e.g., combining 1^1H NMR, IR, and elemental analysis) .
  • Computational modeling (DFT) to predict spectral/crystallographic patterns and reconcile experimental deviations .
  • Independent replication of synthetic batches to isolate batch-specific anomalies .

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